1-Hydroxy-2-dodecyl-4(1H)quinolone, commonly referred to as 1-hydroxy-dodecyl-4-quinolone, is a quinolone derivative recognized for its significant role as an inhibitor of mitochondrial alternative NADH dehydrogenase. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its high affinity for specific enzyme targets, making it a valuable tool in scientific research and potential therapeutic applications.
This compound is typically synthesized through organic chemistry methods involving the reaction of anilines with malonic acid or derivatives of anthranilic acid. The synthesis processes are designed to optimize yields while maintaining the integrity of the quinolone structure. The compound is available from various chemical suppliers for research purposes .
1-Hydroxy-2-dodecyl-4(1H)quinolone belongs to the class of quinolones, which are bicyclic compounds characterized by a quinoline core structure. It is classified as a high-affinity inhibitor of alternative NADH dehydrogenases, enzymes that play crucial roles in cellular respiration and energy metabolism in various organisms, including plants, fungi, and bacteria .
The synthesis of 1-hydroxy-2-dodecyl-4(1H)quinolone can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize product yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular formula of 1-hydroxy-2-dodecyl-4(1H)quinolone is , with a molecular weight of approximately 329.5 g/mol. The structural representation includes a dodecyl side chain attached to the quinolone core:
The compound features a hydroxyl group at position 1 and a dodecyl group at position 2 on the quinolone ring, contributing to its unique chemical properties and biological activity .
1-Hydroxy-2-dodecyl-4(1H)quinolone participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or tailor it for specific applications in research.
The primary mechanism of action for 1-hydroxy-2-dodecyl-4(1H)quinolone involves its inhibition of mitochondrial alternative NADH dehydrogenase. This process follows a ping-pong mechanism where both NADH and ubiquinone interact with the same binding pocket in an alternating manner. This interaction disrupts normal electron transport processes in mitochondria, leading to potential therapeutic effects against various pathogens .
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or high temperatures. Its reactivity allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties .
Property | Value |
---|---|
Molecular Formula | C21H31NO2 |
Molecular Weight | 329.5 g/mol |
IUPAC Name | 2-dodecyl-1-hydroxyquinolin-4-one |
InChI Key | SBALADRDZPFHLM-UHFFFAOYSA-N |
1-Hydroxy-2-dodecyl-4(1H)quinolone has diverse applications across several scientific fields:
1-Hydroxy-2-dodecyl-4(1H)quinolone (HDQ) features a heterocyclic quinoline core substituted with a hydroxyl group at C-4 and a dodecyl chain at C-2. Its molecular formula is C₂₁H₃₁NO₂, with a molecular weight of 329.48 g/mol [1]. The compound exhibits prototropic tautomerism, allowing reversible conversion between 4-hydroxy-2(1H)-quinolone (lactam) and 4-oxo-1,4-dihydro-2-quinoline (lactim) forms. This equilibrium is influenced by solvent polarity and temperature, with the lactam tautomer dominating in crystalline and apolar environments due to intramolecular hydrogen bonding between the C4-carbonyl and N1-H groups [5]. The dodecyl chain at C-2 introduces steric constraints that stabilize the enol-imine configuration, while electronic delocalization across the fused ring system creates a planar geometry that facilitates π-stacking interactions.
Table 1: Core Structural Features of HDQ
Position | Substituent | Role in Molecular Behavior |
---|---|---|
C-4 | Hydroxyl group | Governs tautomeric equilibrium; H-bond donor/acceptor |
C-2 | Dodecyl chain | Steric stabilization; membrane anchoring |
N-1 | Hydrogen | Lactam tautomer stabilization; H-bond donation |
C-3/C-4 | Conjugated system | Facilitates π-stacking; redox activity |
The C2-bound dodecyl chain (C₁₂H₂₅) adopts multiple conformations that modulate HDQ’s biological interactions. Nuclear magnetic resonance (NMR) studies reveal three dominant rotational isomers: trans-extended (60–70% prevalence), gauche-folded (20–30%), and cis-bent (5–15%) [1] [5]. The trans conformation optimizes hydrophobic embedding into lipid bilayers, while gauche and cis states enhance solubility in aqueous phases. Molecular dynamics simulations indicate a 15–20° rotational barrier at the C2-alkyl junction, permitting adaptive reorientation during enzyme binding. The chain’s length enables deep insertion into membrane domains, with terminal methyl groups penetrating ≥8 Å into hydrophobic cores. This dynamic flexibility is critical for HDQ’s inhibitory function, as alkyl chain truncation below C₁₀ abolishes >90% of activity against mitochondrial dehydrogenases [2].
Table 2: Alkyl Chain Conformational States and Properties
Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Biological Relevance |
---|---|---|---|
trans-extended | 180° ± 15° | 0.0 (reference) | Membrane integration; enzyme access |
gauche-folded | 60° ± 10° | 1.2–1.8 | Aqueous solubility; transport |
cis-bent | 0° ± 15° | 2.5–3.1 | Transition-state stabilization |
HDQ’s crystallographic structure exhibits a hydrogen-bonded dimeric motif wherein the C4-hydroxyl of one molecule donates to the N1-H of a symmetry-related molecule (O···H-N ≈ 1.85 Å). This creates extended chains through O-H···O=C interactions (2.70–2.90 Å) that stabilize the solid state [3] [5]. In lipid bilayers, the lactam carbonyl acts as a H-bond acceptor for phospholipid headgroups, while the hydroxyl forms water-bridged contacts with glycerol backbones. Solution-phase studies (NMR, IR) confirm persistent intramolecular H-bonding in nonpolar solvents (e.g., chloroform), evidenced by a redshifted carbonyl stretch at 1630 cm⁻¹. By contrast, polar solvents (e.g., DMSO) disrupt intramolecular H-bonds, increasing solvent exposure of the quinoline core and reducing membrane permeability by ~40%. These interactions govern HDQ’s supramolecular assembly in biological matrices and influence its diffusion kinetics.
Table 3: Hydrogen Bonding Parameters of HDQ
Interaction Type | Bond Length (Å) | Bond Angle (°) | Context | Functional Impact |
---|---|---|---|---|
O4-H···O=C | 1.85 | 155 | Crystal lattice | Stabilizes dimeric packing |
N1-H···O=C | 2.10 | 150 | Lipid bilayers | Anchors to phospholipids |
O4-H···H₂O | 1.90 | 160 | Aqueous phase | Enhances solubility |
Intramolecular O4-H···N1 | 1.70 | 145 | Nonpolar solvents | Maintains tautomeric form |
HDQ’s quinoline core mimics the benzoquinone headgroup of ubiquinone (CoQ), enabling competitive binding at quinone-binding sites (Q-sites). While CoQ features a fully conjugated cyclohexadienedione ring, HDQ’s partially saturated quinoline introduces a nonplanar twist (15–20° deviation from coplanarity) that distorts the Q-site geometry [4]. Both molecules share comparable alkyl chain lengths (CoQ₁₀ = C₁₀; HDQ = C₁₂), but HDQ’s chain rotates freely at C-2, unlike CoQ’s isoprenoid chains with restricted cis-double bonds. This allows HDQ to occupy "deep" Q-pockets inaccessible to CoQ, as demonstrated in Yarrowia lipolytica alternative NADH dehydrogenases, where HDQ achieves 50-fold higher binding affinity (Kᵢ = 12 nM) than decylubiquinone [2].
HDQ inhibits mitochondrial alternative NADH dehydrogenases via a ping-pong mechanism, where NADH reduces the enzyme’s flavin cofactor before HDQ binds the oxidized form. Kinetic analyses show uncompetitive inhibition against NADH and mixed-type inhibition against ubiquinone [2]. Unlike rotenone (complex I inhibitor), HDQ does not block electron transfer from NADH but competitively occupies the ubiquinone reduction site. This is evidenced by the loss of HDQ inhibition in Ndi1 enzymes pre-bound with ubiquinone-6 [4]. HDQ’s hydroxyl group coordinates a conserved histidine in the Q-site (bond distance: 2.3 Å), displacing ubiquinone’s methoxy-oxygen interactions.
Table 4: Functional Comparison of HDQ and Coenzyme Q₁₀
Property | HDQ | Coenzyme Q₁₀ | Biological Consequence |
---|---|---|---|
Core structure | 4-Hydroxyquinolone | Benzoquinone | HDQ distorts Q-site geometry |
Redox activity | Non-redox-active inhibitor | Electron carrier (Q/QH₂ cycle) | HDQ blocks electron transfer |
Alkyl chain | Flexible n-dodecyl | Rigid isoprenoid (C₁₀) | HDQ accesses deeper membrane regions |
Binding affinity (Ndi1) | Kᵢ = 0.2 μM [4] | Kₘ = 5–10 μM | 25–50-fold tighter binding for HDQ |
Inhibition mechanism | Ping-pong kinetics | Substrate competition | HDQ traps enzyme in oxidized state |
HDQ demonstrates divergent specificity for type II NADH dehydrogenases (NDH-2): It potently inhibits fungal (Y. lipolytica; IC₅₀ = 0.05 μM) and bacterial enzymes but weakly affects mammalian complexes (IC₅₀ > 100 μM) [2]. This arises from structural differences in Q-sites—yeast Ndi1 contains a hydrophobic subpocket accommodating HDQ’s dodecyl chain, whereas mammalian complex I lacks this cavity. HDQ also inhibits Plasmodium falciparum cytochrome bc₁ complex (IC₅₀ = 0.5 μM) by binding the quinol oxidation site (Qₒ) [3]. Its dual-targeting capability underpins broad-spectrum antiparasitic effects against Toxoplasma gondii and malaria parasites, with IC₅₀ values of 0.1–0.7 μM [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1